Ethyl 5-chloro-3-phenylisoxazole-4-carboxylate

Synthetic Chemistry Building Block Utility Nucleophilic Aromatic Substitution

Researchers often face supply inconsistencies when sourcing halogenated isoxazole building blocks, where unintended substitution with non-halogenated analogs alters SAR outcomes. This 5-chloro derivative provides a single, robust starting material for diverse derivatization. • Enables parallel synthesis of 5-alkoxy, 5-thioalkoxy, and 5-amino analogs via nucleophilic aromatic substitution. • Compatible with regioselective organometallic transformations, unlike certain 5-ester or 5-nitrile substrates. • Provides a distinct electronic profile for agrochemical or β-lactam conjugate research.

Molecular Formula C12H10ClNO3
Molecular Weight 251.66 g/mol
Cat. No. B13157096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-chloro-3-phenylisoxazole-4-carboxylate
Molecular FormulaC12H10ClNO3
Molecular Weight251.66 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(ON=C1C2=CC=CC=C2)Cl
InChIInChI=1S/C12H10ClNO3/c1-2-16-12(15)9-10(14-17-11(9)13)8-6-4-3-5-7-8/h3-7H,2H2,1H3
InChIKeyHPJHKDAROSRKNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-chloro-3-phenylisoxazole-4-carboxylate: Profile and Procurement


Ethyl 5-chloro-3-phenylisoxazole-4-carboxylate (CAS 3356-95-4) is a heterocyclic isoxazole derivative featuring a chlorine atom at the 5-position, a phenyl group at the 3-position, and an ethyl ester moiety at the 4-position of the isoxazole core . With a molecular formula of C12H10ClNO3 and a molecular weight of 251.67 g/mol, this compound serves primarily as a synthetic intermediate and building block in medicinal chemistry and agrochemical research, rather than as a terminal bioactive molecule . Its structural configuration places it within a well-established class of 3,5-disubstituted isoxazole-4-carboxylates that have historically been explored for antimicrobial, anti-inflammatory, and herbicidal applications [1].

Why Substitution of Ethyl 5-chloro-3-phenylisoxazole-4-carboxylate Fails


The isoxazole-4-carboxylate scaffold exhibits pronounced structure-activity dependence on the substituent identity at the 5-position. The chlorine atom at position 5 provides a fundamentally different reactivity profile compared to methyl, hydroxymethyl, or unsubstituted analogs. The chlorine atom serves as a synthetic handle for further derivatization via nucleophilic aromatic substitution, enabling regioselective functionalization that is inaccessible in non-halogenated analogs [1]. Furthermore, the 5-chloro substitution alters the electronic density of the isoxazole ring, which impacts the stability of the ester moiety toward hydrolysis and modulates the compound's lipophilicity (XLogP3 ≈ 2.0) relative to analogs . Consequently, procurement decisions cannot generically substitute this compound with ethyl 5-methyl-3-phenylisoxazole-4-carboxylate or the corresponding carboxylic acid without altering downstream synthetic outcomes or biological screening results [2].

Quantitative Differentiation Against Closest Analogs


Synthetic Accessibility via Nucleophilic Displacement

The 5-chloro substituent in 3-phenyl-5-chloroisoxazole derivatives can be directly replaced by alkoxy and thioalkoxy groups via nucleophilic displacement, a transformation that is sterically and electronically inaccessible in the corresponding 5-methyl or 5-unsubstituted analogs [1]. This synthetic divergence enables the preparation of 5-alkoxy-3-phenylisoxazole-4-carboxylates, which can subsequently undergo regioselective lithiation at the 4-position with n-butyllithium to yield 4-carboxylic acids and 4-iodo derivatives [1].

Synthetic Chemistry Building Block Utility Nucleophilic Aromatic Substitution

Ester Hydrolysis and Prodrug Activation Strategy

Historically, penicillin derivatives conjugated at the 6β-position with 5-methyl-3-phenylisoxazole-4-carboxylic acid (e.g., oxacillin) are active as the free carboxylic acid, not the ethyl ester. The ethyl ester of 5-chloro-3-phenylisoxazole-4-carboxylic acid serves as a protected prodrug precursor requiring esterase-mediated hydrolysis to liberate the active carboxylic acid pharmacophore. This is a critical differentiation from its free acid counterpart (5-chloro-3-phenylisoxazole-4-carboxylic acid, CAS 3357-00-4), which would be directly conjugatable but has different solubility and stability profiles [1].

Penicillin Chemistry Prodrug Design Hydrolysis Kinetics

Lipophilicity and Hydrogen Bond Donor Profile

The calculated partition coefficient (XLogP3) of ethyl 5-chloro-3-phenylisoxazole-4-carboxylate is approximately 2.0 , placing it in a favorable lipophilicity range for membrane permeability. In contrast, the 5-hydroxymethyl analog (ethyl 5-(hydroxymethyl)-3-phenylisoxazole-4-carboxylate) has a significantly lower logP due to the hydrogen-bond donor capacity of the primary alcohol . This difference impacts compound handling, solubility in organic solvents, and passive membrane diffusion in cell-based assays. The 5-chloro compound also has zero hydrogen bond donors (vs. one for the hydroxymethyl analog), which is a key differentiator for blood-brain barrier penetration predictions .

Physicochemical Properties Lipophilicity Drug-likeness

Enzyme Inhibition Profile Modulation

BRENDA enzyme inhibition data for a closely related isoxazole-4-carboxylate ester, 5-chloropyridin-3-yl 5-methyl-3-phenylisoxazole-4-carboxylate, shows less than 10% inhibition of enzyme EC 3.4.22.28 (picornain 3C protease) at both 10 µM and 0.25 µM concentrations [1]. While this data point is for the 5-methyl analog with a different ester moiety, it establishes a baseline that the 3-phenylisoxazole-4-carboxylate scaffold has measurable but weak interaction with this cysteine protease target. By class-level inference, the 5-chloro substitution (being more electron-withdrawing than 5-methyl) would be expected to alter the electron density on the isoxazole ring and potentially modulate binding affinity [1].

Enzyme Inhibition Structure-Activity Relationship Cysteine Protease

Demonstrable Application Advantages


Building Block for Parallel Isoxazole Library Synthesis

The 5-chloro substituent serves as a versatile leaving group for nucleophilic aromatic substitution, enabling the parallel synthesis of diverse 5-alkoxy, 5-thioalkoxy, and 5-amino derivatives from a single starting material. This synthetic strategy, demonstrated by Micetich and Chin for 3-phenyl-5-chloroisoxazole [1], allows medicinal chemistry teams to generate focused libraries for structure-activity relationship studies without resynthesizing the isoxazole core for each analog.

Protected Intermediate for Antibiotic Conjugates

For researchers developing novel β-lactam conjugates, the ethyl ester form provides a protected carboxylate that can be selectively deprotected after conjugation to 6-aminopenicillanic acid. This approach mirrors the historical development of oxacillin-class antibiotics, where 5-methyl-3-phenylisoxazole-4-carboxylic acid was the key intermediate [2]. The 5-chloro variant offers an alternative electronic profile that may confer different antibacterial spectrum or β-lactamase resistance properties.

Agrochemical Safener or Herbicide Intermediate

3-Aryl-4-isoxazolecarboxylate derivatives have established utility as herbicide safeners and active herbicidal agents [3]. The 5-chloro substitution pattern provides a distinct electronic and steric profile compared to the more common 5-methyl or 5-trifluoromethyl analogs, potentially offering differentiated crop selectivity or weed spectrum when incorporated into agrochemical lead structures.

Precursor for Regioselective Lithiation Chemistry

The 3,5-disubstituted isoxazole core undergoes regioselective lithiation at the 4-position with n-butyllithium, enabling introduction of carboxyl, iodo, or other electrophilic functionalities [1]. The 5-chloro substituent is compatible with these strongly basic conditions, whereas certain other 5-substituents (e.g., ester, nitrile) may undergo competing side reactions, making the 5-chloro compound a more robust substrate for organometallic transformations.

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